(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol
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Overview
Description
(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused benzene rings and hydroxyl groups. It is known for its significant role in environmental chemistry and toxicology due to its potential carcinogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol typically involves the hydrogenation of indeno[1,2,3-cd]pyrene followed by dihydroxylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and osmium tetroxide (OsO4) for dihydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research rather than large-scale manufacturing. the general approach involves similar catalytic processes as those used in laboratory synthesis, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding quinones.
Reduction: The compound can be reduced to its hydrocarbon form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the hydrocarbon indeno[1,2,3-cd]pyrene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol involves its metabolic activation to reactive intermediates that can form adducts with DNA. These adducts can lead to mutations and potentially initiate carcinogenesis. The compound primarily targets guanosine residues in DNA, forming stable adducts that interfere with normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzo[a]pyrene-cis-11,12-dihydrodiol
- Dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide
Uniqueness
(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups, which influence its reactivity and interaction with biological molecules. Compared to similar compounds, it exhibits distinct metabolic pathways and forms different DNA adducts, contributing to its unique toxicological profile .
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docos-8(21)-ene-9,10-diol |
InChI |
InChI=1S/C22H32O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h11-18,21-24H,1-10H2/t11?,12?,13?,14?,15?,16?,17?,18?,21-,22-/m1/s1 |
InChI Key |
BUVFVFUAXGKSGA-ZOJIQMNWSA-N |
Isomeric SMILES |
C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2[C@H]([C@@H](C6CC5)O)O |
Canonical SMILES |
C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2C(C(C6CC5)O)O |
Origin of Product |
United States |
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